![molecular formula C14H8ClF3N6O2 B2899091 3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 2085689-92-3](/img/structure/B2899091.png)
3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
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Description
The compound “3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted with a trifluoromethyl group, a chloro group, and a complex group containing a tetraazol ring and a nitrophenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine ring, being aromatic, would contribute to the stability of the molecule. The electron-withdrawing nature of the trifluoromethyl group, the chloro group, and the nitro group would affect the electronic distribution in the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The pyridine ring might undergo electrophilic substitution reactions. The trifluoromethyl group, being electron-withdrawing, could make the pyridine ring more susceptible to electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar groups (like the nitro group and the trifluoromethyl group) could make the compound relatively polar .Future Directions
properties
IUPAC Name |
3-chloro-2-[(S)-(4-nitrophenyl)-(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N6O2/c15-10-5-8(14(16,17)18)6-19-12(10)11(13-20-22-23-21-13)7-1-3-9(4-2-7)24(25)26/h1-6,11H,(H,20,21,22,23)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEWIDAEHXPRJC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
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